1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole
CAS No.: 1240570-25-5
Cat. No.: VC4373330
Molecular Formula: C10H7F2N3O2
Molecular Weight: 239.182
* For research use only. Not for human or veterinary use.
![1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole - 1240570-25-5](/images/structure/VC4373330.png)
Specification
CAS No. | 1240570-25-5 |
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Molecular Formula | C10H7F2N3O2 |
Molecular Weight | 239.182 |
IUPAC Name | 1-[(2,4-difluorophenyl)methyl]-4-nitropyrazole |
Standard InChI | InChI=1S/C10H7F2N3O2/c11-8-2-1-7(10(12)3-8)5-14-6-9(4-13-14)15(16)17/h1-4,6H,5H2 |
Standard InChI Key | CWHFTTJOYAXWOZ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)F)CN2C=C(C=N2)[N+](=O)[O-] |
Introduction
Molecular Architecture and Structural Characterization
Core Pyrazole Framework
The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the N1 position with a (2,4-difluorophenyl)methyl group and at the C4 position with a nitro group. The molecular formula is , with a calculated molecular weight of 239.18 g/mol . This aligns with analogous N1-arylpyrazole derivatives, where substituent variations minimally affect core bonding parameters .
Bond Length Analysis
Comparative crystallographic data from N1-arylpyrazolines reveal characteristic bond distances (Table 1) :
Bond Type | Average Length (Å) | Observed Range (Å) |
---|---|---|
N1–N2 | 1.365 | 1.324–1.434 |
C3–N2 | 1.288 | 1.271–1.286 |
C5–N1 | 1.474 | 1.454–1.496 |
The nitro group at C4 introduces electron-withdrawing effects, likely shortening adjacent C–N bonds () compared to unsubstituted pyrazoles .
Substituent Effects
The 2,4-difluorophenyl group adopts a conformation where the fluorine atoms at positions 2 and 4 create steric and electronic asymmetry. Crystallographic studies of related compounds show dihedral angles of 5.4–10.9° between the pyrazole ring and substituted phenyl groups , suggesting moderate planarity in this derivative.
Synthetic Methodologies
Cyclocondensation Approaches
Pyrazole synthesis frequently employs 1,3-dipolar cycloaddition or hydrazine-based cyclocondensation. For N1-benzylated derivatives like this compound, a practical route involves:
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Hydrazine Formation: Reacting 2,4-difluorobenzyl chloride with hydrazine hydrate to yield 2,4-difluorobenzylhydrazine.
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Cyclocondensation: Treating the hydrazine with a β-ketonitroethylene precursor under acidic conditions (Scheme 1) :
Yields for analogous reactions range from 72% to 89% when using catalysts like copper triflate .
1,3-Dipolar Cycloaddition
Alternative synthesis via nitrilimine cycloaddition offers regioselectivity (Scheme 2) :
This method avoids nitro-group reduction side reactions observed in acidic conditions .
Physicochemical Properties
Property | Value | Source Compound |
---|---|---|
Molecular Weight | 239.18 g/mol | |
LogP (Predicted) | 2.1–2.4 | |
Aqueous Solubility | <0.1 mg/mL (25°C) | |
Thermal Stability | Decomposes >200°C |
The nitro group enhances molecular polarity (), while fluorine substitution reduces lipophilicity compared to chlorinated analogs .
Industrial and Research Applications
Material Science Applications
The compound’s thermal stability and electron-deficient aromatic system make it a candidate for:
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Energetic Materials: Nitro groups contribute to high nitrogen content (17.6%) and oxygen balance (−72.3) .
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Liquid Crystals: Fluorine substitution enables low-temperature mesophases (predicted ) .
Synthetic Intermediate Utility
As a nitroaromatic building block, it participates in:
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Cross-Coupling Reactions: Suzuki-Miyaura arylation at C3/C5 positions.
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Nitro Reduction: Catalytic hydrogenation to amines for drug candidate synthesis.
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